2-(3-Nitro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-benzyl)-piperazine typically involves the reaction of 3-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-benzyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-(3-Amino-benzyl)-piperazine.
Reduction: Formation of 2-(3-Amino-benzyl)-piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(3-Nitro-benzyl)-piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-benzyl)-piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitro-benzyl)-piperazine: Similar structure but with the nitro group in the para position.
2-(3-Nitro-phenyl)-piperazine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(3-Nitro-benzyl)-piperazine is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and biological activity. The presence of the piperazine ring also imparts unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-9(7-11)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2 |
InChI Key |
RPRBXYSWQDMCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.